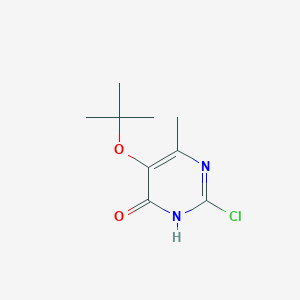
3H-1,2,4-Triazol-3-one, 1,2-dihydro-1,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenyl-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-1,2,4-triazol-3(2H)-one can be synthesized through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with appropriate dicarbonyl compounds. For instance, the reaction of benzil with phenylhydrazine under acidic conditions can yield the desired triazole compound. The reaction typically requires refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the synthesis of 1,5-Diphenyl-1H-1,2,4-triazol-3(2H)-one can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the triazole ring into more reduced forms, such as dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the triazole ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce dihydrotriazoles. Substitution reactions can result in halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
1,5-Diphenyl-1H-1,2,4-triazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,5-Diphenyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microorganisms by interfering with essential metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Diphenyl-1H-1,2,4-triazole-3-thiol
- 1,5-Diphenyl-2H-1,2,4-triazolin-3-thione
- 1,5-Diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
1,5-Diphenyl-1H-1,2,4-triazol-3(2H)-one stands out due to its unique combination of stability, reactivity, and biological activity. Compared to similar compounds, it offers a broader range of applications and exhibits distinct chemical properties that make it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
19382-50-4 |
|---|---|
Formule moléculaire |
C14H11N3O |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
2,3-diphenyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C14H11N3O/c18-14-15-13(11-7-3-1-4-8-11)17(16-14)12-9-5-2-6-10-12/h1-10H,(H,16,18) |
Clé InChI |
CCMRHGMLYXVEEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=O)NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
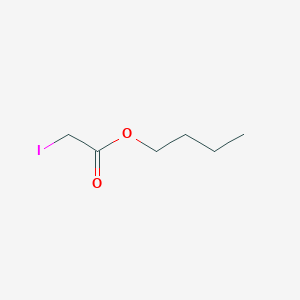

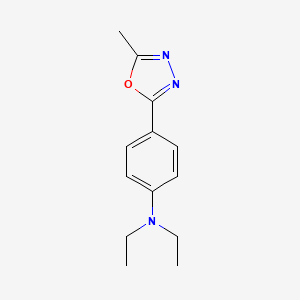
![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
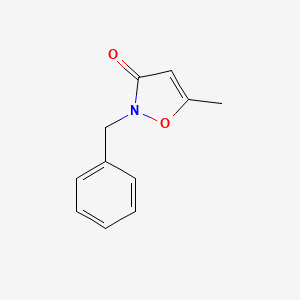
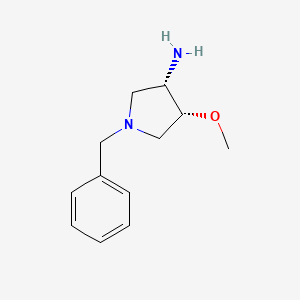
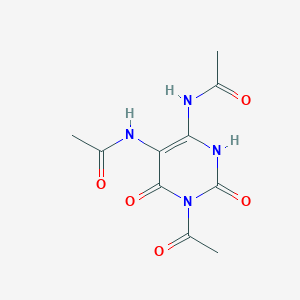
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
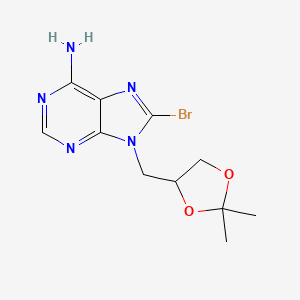
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
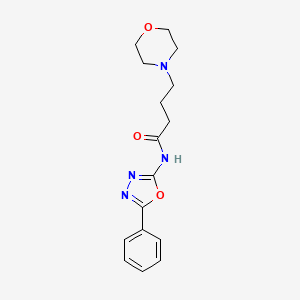
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)
